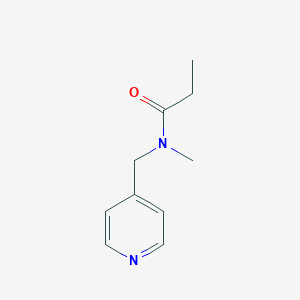
N-methyl-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(pyridin-4-ylmethyl)propanamide, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family of chemicals and has a molecular formula of C12H15NO. MPMP is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)propanamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. N-methyl-N-(pyridin-4-ylmethyl)propanamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-4-ylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. N-methyl-N-(pyridin-4-ylmethyl)propanamide has also been shown to protect against oxidative stress and DNA damage, which are associated with aging and disease. Additionally, N-methyl-N-(pyridin-4-ylmethyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-(pyridin-4-ylmethyl)propanamide for laboratory experiments is its high purity and stability. N-methyl-N-(pyridin-4-ylmethyl)propanamide is a well-characterized compound that is readily available from commercial sources. However, one limitation of N-methyl-N-(pyridin-4-ylmethyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are many potential future directions for research on N-methyl-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of new diagnostic tools and therapies for cancer and other diseases. N-methyl-N-(pyridin-4-ylmethyl)propanamide has been shown to have promising anti-tumor properties, and further research could lead to the development of new cancer treatments. Additionally, N-methyl-N-(pyridin-4-ylmethyl)propanamide could be investigated for its potential use in the treatment of inflammatory diseases and other conditions that involve oxidative stress and DNA damage. Finally, new synthetic methods for N-methyl-N-(pyridin-4-ylmethyl)propanamide could be developed to improve its solubility and other properties for use in laboratory experiments.
Scientific Research Applications
N-methyl-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. N-methyl-N-(pyridin-4-ylmethyl)propanamide has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
properties
CAS RN |
158958-29-3 |
|---|---|
Product Name |
N-methyl-N-(pyridin-4-ylmethyl)propanamide |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)8-9-4-6-11-7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
QEHDJSBKEZLYOX-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)CC1=CC=NC=C1 |
Canonical SMILES |
CCC(=O)N(C)CC1=CC=NC=C1 |
synonyms |
Propanamide, N-methyl-N-(4-pyridinylmethyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

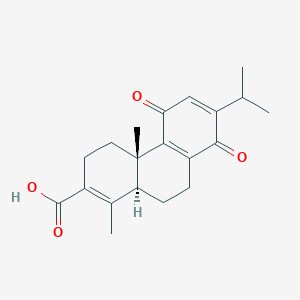

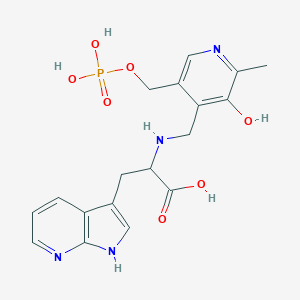
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
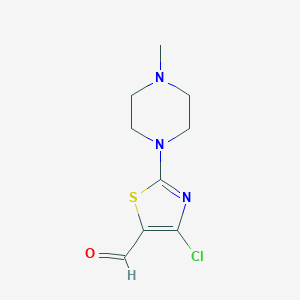

![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
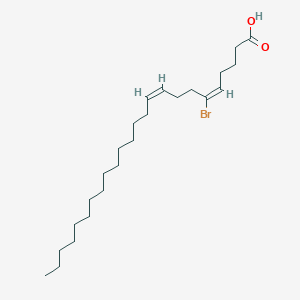
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
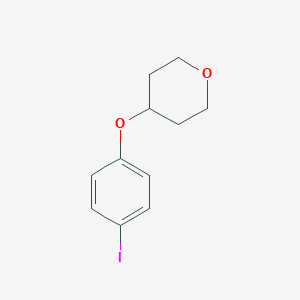
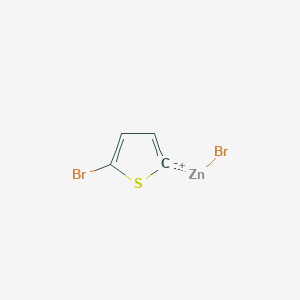
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)

